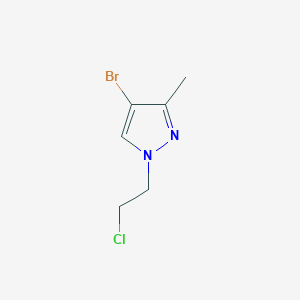

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole

Vue d'ensemble

Description

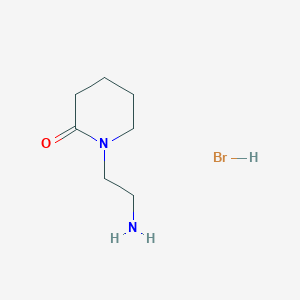

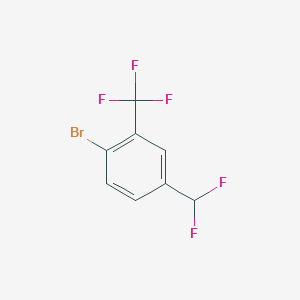

“4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole” is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

Synthesis Analysis

The compound can be synthesized from 4-bromopyrazole . It may be used as a starting material in the synthesis of 1,4’-bipyrazoles . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .

Molecular Structure Analysis

The molecular formula of “4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole” is C6H8BrClN2 . The InChI code is 1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 .

Chemical Reactions Analysis

The compound is reported to react with titanium tetrachloride to afford binary adducts . It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .

Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 223.5 . The InChI key is URDUWHKZXWHRRS-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthesis of 1,4′-Bipyrazoles

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole: is utilized as a starting material in the synthesis of 1,4′-bipyrazoles . These compounds are of interest due to their potential applications in creating new materials with unique electronic and photonic properties.

Pharmaceutical Compound Development

This chemical serves as a precursor in the synthesis of various pharmaceutical compounds . Its structure is conducive to modifications that can lead to the development of new drugs with specific biological activities .

Biological Activity Studies

Researchers use 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole to study its biological activity, particularly as an inhibitor of liver alcohol dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohols in the body .

Inhibitor Synthesis

The compound is also involved in the synthesis of inhibitors that target specific enzymes or receptor sites. These inhibitors can be used to modulate biological pathways for therapeutic purposes .

Ligand for Metal Complexes

It acts as a ligand in the formation of metal complexes. Such complexes have applications in catalysis, material science, and as models for studying metalloprotein interactions .

Material Science Research

The pyrazole derivative is used in material science research to develop new materials with desired properties such as conductivity, flexibility, and durability .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Mode of Action

It’s known that brominated compounds often undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could potentially affect its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, or oxidizing agents could potentially affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

4-bromo-1-(2-chloroethyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDUWHKZXWHRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672526 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108354-38-7 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)

![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)

![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)